Atorvastatin lactone diepoxide is a compound derived from atorvastatin, a statin used primarily for lowering cholesterol levels. This compound has garnered attention due to its potential therapeutic benefits and unique chemical properties. Atorvastatin itself is a competitive inhibitor of the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis in the liver. The lactone and diepoxide forms of atorvastatin are of particular interest for their enhanced pharmacological profiles and stability.
Atorvastatin lactone diepoxide can be synthesized from atorvastatin through various chemical modifications. The synthesis often involves biocatalytic processes or chemical reactions that transform atorvastatin into its lactone form, followed by further modifications to introduce the diepoxide functionality. Research has indicated that such transformations can enhance the compound's bioactivity and stability .
Atorvastatin lactone diepoxide falls under the category of statins, specifically as a lactone derivative of atorvastatin. Statins are classified as lipid-lowering agents and are widely used in clinical settings to manage hyperlipidemia and reduce cardiovascular risk.
The synthesis of atorvastatin lactone diepoxide typically involves several steps, including:
Recent studies have highlighted the use of biocatalysts, such as halohydrin dehalogenase, to enhance the efficiency of the synthesis process. Directed evolution techniques have been employed to optimize enzyme activity, leading to improved yields and reaction rates for the key intermediates involved in the synthesis .
The molecular structure of atorvastatin lactone diepoxide features a complex arrangement characterized by its lactone ring and epoxide functionalities. The presence of chiral centers contributes to its stereochemistry, which is crucial for its biological activity.
The molecular formula for atorvastatin lactone diepoxide is , with a molecular weight of approximately 495.46 g/mol. The structural representation includes:
Atorvastatin lactone diepoxide participates in various chemical reactions, including:
The synthetic routes often involve multiple reaction conditions, including temperature control, pH adjustments, and specific reagent selections to ensure high yields and purity of the final product .
The mechanism by which atorvastatin lactone diepoxide exerts its effects involves:
Studies indicate that atorvastatin derivatives exhibit varying degrees of potency based on their structural modifications, with specific attention given to their pharmacokinetic profiles in clinical applications .
Atorvastatin lactone diepoxide is typically characterized by:
Key chemical properties include:
Relevant analyses often involve spectroscopic techniques (e.g., nuclear magnetic resonance spectroscopy) to ascertain structural integrity and purity .
Atorvastatin lactone diepoxide has several potential applications in scientific research and medicine, including:
Atorvastatin lactone diepoxide (CAS 1046118-40-4) represents a structurally complex derivative of atorvastatin, characterized by the molecular formula C₃₃H₃₃FN₂O₆ and a molecular weight of 572.62 g/mol [1] [2]. Its defining structural feature is the presence of two highly strained epoxide (oxirane) rings integrated into a 3,7-dioxa-5-azatricyclo[4.1.0.0²⁴]heptane core system [1] [4]. This tricyclic framework creates significant three-dimensional complexity and contributes to the compound's enhanced stability compared to other atorvastatin derivatives [1].
The stereochemical configuration presents particular interest, with multiple chiral centers including specified (2R,4R) configurations in the tetrahydropyran moiety [3] [6]. This specific stereochemistry is preserved in the IUPAC name: 4-(4-fluorophenyl)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N,2-diphenyl-6-propan-2-yl-3,7-dioxa-5-azatricyclo[4.1.0.0²⁴]heptane-1-carboxamide [2] [6]. The epoxide rings introduce additional stereogenic centers, resulting in a mixture of diastereomers in standard preparations [4] [6]. This stereochemical complexity necessitates advanced analytical techniques for full characterization, including chiral HPLC and NMR spectroscopy [1].
Table 1: Atomic Composition of Atorvastatin Lactone Diepoxide
Element | Count | Environment/Bonding |
---|---|---|
Carbon | 33 | Aromatic, aliphatic, carbonyl |
Hydrogen | 33 | Attached to carbon, nitrogen, oxygen |
Fluorine | 1 | Aryl fluoride (C-F bond) |
Nitrogen | 2 | Amide (N-C=O), tertiary amine |
Oxygen | 6 | Epoxide, lactone, amide, hydroxyl |
The structural verification of this compound employs a multifaceted analytical approach. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C and ¹H NMR, provides detailed information about the carbon framework and proton environments [1]. High-resolution mass spectrometry confirms the molecular formula through precise mass measurement (observed m/z 572.2323 for [M+H]⁺) [6]. Fourier-transform infrared spectroscopy (FTIR) identifies characteristic functional group vibrations, including the carbonyl stretches of the lactone (1760-1780 cm⁻¹) and amide (1660-1680 cm⁻¹) groups, and the distinctive epoxide ring absorption (820-880 cm⁻¹) [1].
Table 2: Essential Spectroscopic Techniques for Characterization
Technique | Structural Information Provided |
---|---|
¹H/¹³C NMR | Proton/carbon environments, stereochemical relationships, diastereomer identification |
HRMS | Precise molecular mass confirmation, formula verification |
FTIR | Functional group identification (epoxide, lactone, amide, hydroxyl) |
XRD | Solid-state configuration, bond angles/lengths (when single crystals obtained) |
The physicochemical profile of atorvastatin lactone diepoxide reveals challenging handling characteristics that impact both analytical and research applications. The compound presents as an off-white to pale yellow solid with a defined melting point range of 86-88°C [1] [2]. Its solubility profile is markedly limited, showing only slight solubility in chlorinated solvents (chloroform) and alcoholic solvents (methanol), while remaining practically insoluble in aqueous solutions across physiological pH ranges and in aliphatic hydrocarbons [2] [3]. This limited solubility profile necessitates specialized formulation approaches for research applications, typically employing methanol-chloroform mixtures for dissolution [3].
Stability represents a critical concern for this compound. Atorvastatin lactone diepoxide demonstrates significant sensitivity to both light and temperature, requiring stringent storage conditions at -86°C in amber vials under inert atmosphere (argon or nitrogen) to prevent degradation [2] [4] [6]. The epoxide functionalities are particularly vulnerable to ring-opening reactions under acidic conditions, while the lactone moiety may undergo hydrolysis under alkaline conditions [1] [9]. These degradation pathways necessitate careful handling during analytical procedures and storage.
Crystallographic data remains limited in the available literature, but predicted density values range from 1.409±0.06 g/cm³ [2] [3]. The crystalline structure is stabilized by intramolecular hydrogen bonding involving the hydroxyl group (C4-OH) and the adjacent lactone carbonyl, creating a pseudo-cyclic structure that enhances stability [1]. Predicted pKa values (13.45±0.40) indicate the compound is a weak acid, likely due to the hydroxyl group rather than the heavily substituted nitrogen centers [2]. The boiling point is extrapolated to be 751.6±60.0°C at standard atmospheric pressure, though this value remains theoretical given the compound's thermal instability [3].
Table 3: Physicochemical Property Summary
Property | Value/Description | Analytical Method |
---|---|---|
Melting Point | 86-88°C | Differential Scanning Calorimetry |
Solubility | Slight in chloroform, methanol; insoluble in water | Equilibrium solubility |
Storage Stability | -86°C, inert atmosphere, amber glass | Accelerated stability studies |
Density | 1.409±0.06 g/cm³ | Predicted computational modeling |
pKa | 13.45±0.40 | Potentiometric titration |
Atorvastatin lactone diepoxide occupies a distinct position within the structural landscape of atorvastatin derivatives, differing significantly from both the parent atorvastatin lactone and other related compounds such as atorvastatin dehydro lactone. The most striking structural difference lies in the presence of two epoxide rings, which replace the unsaturated bonds found in other derivatives, resulting in increased molecular weight (572.62 g/mol) compared to atorvastatin lactone (556.6 g/mol) and particularly atorvastatin dehydro lactone (522.61 g/mol) [1] [7]. This structural modification significantly alters the compound's three-dimensional conformation, chemical reactivity, and potential biological interactions.
The conversion pathways between these derivatives reveal important chemical relationships. Atorvastatin lactone serves as the direct precursor to the diepoxide form, likely through cytochrome P450-mediated epoxidation in vivo or chemical epoxidation during synthesis [1]. The dehydro lactone derivative (CAS 442851-50-5), characterized by a conjugated double bond system (C₃₃H₃₁FN₂O₃), represents an alternative oxidation product that lacks the epoxide functionality [1] [7]. These structural variations translate to significant differences in polarity, stability, and chromatographic behavior, making HPLC with UV detection essential for distinguishing these derivatives in analytical mixtures [1] [9].
Table 4: Comparative Structural Analysis of Atorvastatin Derivatives
Property | Atorvastatin Lactone Diepoxide | Atorvastatin Dehydro Lactone | Atorvastatin Lactone |
---|---|---|---|
CAS Number | 1046118-40-4 | 442851-50-5 | 344423-98-9 |
Molecular Formula | C₃₃H₃₃FN₂O₆ | C₃₃H₃₁FN₂O₃ | C₃₃H₃₃FN₂O₅ |
Molecular Weight | 572.64 g/mol | 522.61 g/mol | 556.6 g/mol |
Key Structural Feature | Two epoxide rings | Carbon-carbon double bond | Lactone ring |
Functional Groups | Epoxides, lactone, amide | Alkene, lactone, amide | Lactone, amide |
Melting Point | 86-88°C | Not specified | Not specified |
The pharmaceutical significance of these structural differences lies in their implications for metabolic fate and biological activity. While atorvastatin lactone is known to convert back to the pharmacologically active acid form in vivo and has been associated with myotoxicity, the biological implications of the diepoxide derivative remain less understood [1]. The highly reactive epoxide moieties present in the diepoxide form raise important questions about potential interactions with cellular nucleophiles, suggesting possible covalent binding to proteins that might contribute to idiosyncratic reactions, though this remains speculative without direct metabolic studies [1]. The enhanced stability noted in the diepoxide form compared to the parent lactone may influence its persistence in biological systems, though comprehensive pharmacokinetic studies are lacking [1] [9].
In pharmaceutical quality control contexts, these derivatives are monitored as potential impurities or degradation products. The diepoxide form is typically designated as "Atorvastatin Impurity 115" in analytical standards, reflecting its status as a controlled impurity in pharmaceutical formulations [2] [8]. The structural complexity necessitates sophisticated chromatographic separation techniques, typically employing reversed-phase HPLC with photodiode array detection to resolve these structurally similar compounds during pharmaceutical analysis [1] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7